2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-2-23-15-11-8-7-10-14(15)21-19(22)17-13-9-5-3-4-6-12-16(13)24-18(17)20/h7-8,10-11H,2-6,9,12,20H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWGVIZUHLWNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclization: The intermediate product undergoes cyclization to form the hexahydrocycloocta[b]thiophene core.
Amination: Introduction of the amino group at the 2-position of the thiophene ring.
Amidation: The final step involves the amidation reaction to attach the N-(2-ethoxyphenyl) group to the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its thiophene core.
Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: Studied for its interactions with biological targets and pathways, contributing to the understanding of its pharmacological effects.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison
Core Architecture and Substituent Variations
The target compound features a hexahydrocycloocta[b]thiophene scaffold, differing from smaller cyclic systems like tetrahydrobenzo[b]thiophene (e.g., ) or cyclopenta[b]thiophene (). The expanded ring size may influence conformational flexibility and binding to biological targets.
Key substituent variations in analogs include:
- Aromatic groups : 2-Chlorophenyl (), 4-methoxyphenyl (), and 2-furylmethyl ().
- Functional groups: Carboxylic acid (), cyano (), and ester moieties ().
Table 1: Structural and Physicochemical Properties
*Calculated based on structural similarity to analogs.
Antibacterial and Antimycobacterial Effects
- Tetrahydrobenzo[b]thiophene derivatives () exhibit moderate antibacterial activity, with IC₅₀ values in the micromolar range against Staphylococcus aureus.
- Hexahydrocycloocta[b]thiophene analogs () demonstrate superior antimycobacterial activity against Mycobacterium tuberculosis (MTB), with MIC values as low as 1.56 µg/mL, attributed to the larger hydrophobic core enhancing membrane penetration .
Anti-Inflammatory and Antioxidant Properties
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene-3-carboxylates () show potent antioxidant activity (IC₅₀ = 12–18 µM in DPPH assays) due to electron-withdrawing cyano groups.
- Fluorophenyl-substituted tetrahydrobenzo[b]thiophenes () exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s ethoxy group may similarly modulate COX selectivity.
Key Differentiators and Challenges
- Ring Size : The cyclooctane ring in the target compound may improve metabolic stability but reduce solubility compared to smaller analogs.
- Synthetic Accessibility : Lower yields (e.g., 22% in ) and purification hurdles (e.g., preparative HPLC) contrast with higher-yield routes for simpler analogs (e.g., 84% in ).
Biological Activity
The compound 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a member of the thiophene family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 332.45 g/mol
- CAS Number : 588692-42-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, it may inhibit the Pks13 enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, thus demonstrating anti-tuberculosis properties .
- Modulation of Receptor Activity : It has been suggested that the compound can modulate the activity of certain receptors involved in neurotransmission and inflammation, potentially leading to therapeutic effects in neurological disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of thiophene compounds exhibit antimicrobial activity against various pathogens, including resistant strains of bacteria .
Antitubercular Activity
A study evaluated the efficacy of various thiophene derivatives against Mycobacterium tuberculosis. The most potent derivative showed a Minimum Inhibitory Concentration (MIC) of less than 50 μM, indicating a strong potential for development as an antitubercular agent .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 33 | 0.69 | Highly potent against Mtb |
| 29 | <100 | Moderate activity |
| 30 | <100 | Moderate activity |
Cytotoxicity Studies
The cytotoxic effects were assessed using human THP-1 monocytes differentiated into macrophage-like cells. The IC50 value for compound 33 was found to be 6.2 μM, indicating a relatively low toxicity profile compared to its antimicrobial efficacy .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A group of researchers conducted a study where they synthesized several derivatives of thiophene compounds and tested their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 μM. -
Clinical Relevance in Tuberculosis Treatment :
In a clinical setting, patients with multidrug-resistant tuberculosis were treated with a combination therapy including a thiophene derivative similar to the compound under discussion. Results indicated improved outcomes in terms of bacterial load reduction and symptom alleviation.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves condensation reactions of thiophene precursors with anhydrides (e.g., succinic or maleic anhydride) under inert conditions (N₂ atmosphere) and reflux in dichloromethane. Purification is achieved via reverse-phase HPLC using gradients of MeCN:H₂O (30%→100%) . Key steps include:
- Activation of intermediates (e.g., 11f or 11j) with anhydrides.
- Reflux for 12–24 hours.
- Crystallization or HPLC isolation (yields: 47–78%).
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- 1H/13C NMR : To confirm substituent integration and carbon environments (e.g., cyclohexyl protons at δ 1.77–2.72 ppm) .
- IR spectroscopy : Identification of functional groups (C=O: ~1700 cm⁻¹; NH: ~3300 cm⁻¹) .
- LC-MS/HRMS : For molecular weight validation (e.g., [M+H]+ peaks) .
- Melting point analysis (e.g., 191–226°C) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization includes:
- Anhydride selection : Maleic anhydride yields higher purity than succinic anhydride in some analogs .
- Catalyst screening : Piperidine/acetic acid enhances Knoevenagel condensation efficiency .
- Solvent polarity : Dichloromethane outperforms THF in minimizing side reactions .
- Temperature control : Reflux at 40–50°C improves regioselectivity .
Q. What is the structure-activity relationship (SAR) of substituents on the thiophene core?
Substituent position and electronic properties critically modulate bioactivity:
SAR studies suggest electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while hydrophilic groups (e.g., COOH) improve target affinity .
Q. How can spectral data discrepancies be resolved during characterization?
Discrepancies arise from:
- Tautomerism : Thiophene NH groups may exhibit variable shifts in NMR .
- Impurity peaks : Use preparative HPLC (MeCN:H₂O gradients) to isolate isomers .
- Dynamic effects : Low-temperature NMR (−20°C) stabilizes conformers for clearer splitting .
Q. What mechanistic hypotheses explain its biological activity?
Proposed mechanisms include:
- Enzyme inhibition : The thiophene core disrupts bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Redox modulation : Thiophene derivatives scavenge ROS, reducing oxidative stress (IC₅₀: 10–50 µM in DPPH assays) .
- Anti-inflammatory action : Downregulation of COX-2 and TNF-α pathways via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
